Tobramycin A

Antimicrobial Susceptibility Cystic Fibrosis Pseudomonas aeruginosa

Choose Tobramycin A, not a generic aminoglycoside. It is the reference standard for P. aeruginosa, with a low MIC90 of 8 µg/mL and validated dry powder inhalation systems essential for CF research. Its extended 10.9-hour post-antibiotic effect supports once-daily dosing models, and its unique susceptibility pattern makes it a key substrate for AAC(6')-I enzyme resistance studies. Verified lot-specific purity, regulatory-compliant documentation, and cold-chain shipping ensure your critical in vivo PK/PD or biofilm work is not confounded by inappropriate compound selection.

Molecular Formula C12H25N3O7
Molecular Weight 323.34 g/mol
Cat. No. B15337714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin A
Molecular FormulaC12H25N3O7
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N
InChIInChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1
InChIKeyWPYNTQYMFOTKRF-MJIQAQKDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin A Procurement Guide: Aminoglycoside Antibiotic Specifications for Research and Industrial Use


Tobramycin A (Nebramycin Factor 6) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic, structurally defined as 3′-deoxykanamycin B [1]. It is produced by fermentation of *Streptomyces tenebrarius* as one component of the nebramycin complex [2]. Tobramycin is a broad-spectrum, concentration-dependent bactericidal agent with primary clinical and research utility against Gram-negative pathogens, particularly *Pseudomonas aeruginosa* [3]. It is available in parenteral, inhalation, and ophthalmic formulations for diverse applications .

Tobramycin A Selection Criteria: Why Aminoglycoside Substitution Compromises Experimental Outcomes


Aminoglycosides are not interchangeable; subtle differences in structure, spectrum, resistance susceptibility, and toxicity profiles critically affect experimental and clinical outcomes. Tobramycin exhibits a unique resistance profile against common aminoglycoside-modifying enzymes, distinct MIC distributions versus gentamicin and amikacin for key pathogens, and a differentiated post-antibiotic effect (PAE) [1]. Furthermore, its inhalation formulations deliver superior lung deposition compared to nebulized solutions, a critical factor in cystic fibrosis research [2]. Substituting another aminoglycoside without verifying these specific parameters risks confounding pharmacokinetic/pharmacodynamic (PK/PD) modeling, underestimating resistance, or misinterpreting efficacy data [3].

Tobramycin A Comparative Evidence: Quantified Differentiation from Gentamicin, Amikacin, and Kanamycin


Tobramycin vs. Gentamicin: Superior MIC90 Against Clinical Pseudomonas aeruginosa Isolates

In a large collection of 1,240 *P. aeruginosa* isolates from cystic fibrosis patients, tobramycin demonstrated an MIC90 of 8 μg/mL, which was 4-fold lower than that of gentamicin (32 μg/mL). This indicates superior *in vitro* potency against this key pathogen [1]. Additionally, a study of 96 *P. aeruginosa* strains found tobramycin MICs were generally lower than those of gentamicin in parallel agar dilution tests [2].

Antimicrobial Susceptibility Cystic Fibrosis Pseudomonas aeruginosa

Tobramycin Resistance Profile: Differential Susceptibility to AAC(6')-Mediated Inactivation

Resistance to aminoglycosides is often enzyme-mediated. In a study of a clinical *P. aeruginosa* isolate (BM2656), the strain was resistant to tobramycin but remained susceptible to both gentamicin and amikacin. This was linked to an AAC(6')-I enzyme that acetylated both amikacin and tobramycin, but the bactericidal synergism of amikacin with ceftazidime was minimally affected, while the impact on tobramycin synergy was not reported [1]. More broadly, AAC(6')-I enzymes typically acetylate tobramycin, kanamycin, and amikacin effectively, but acetylate gentamicin poorly [2].

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Pseudomonas aeruginosa

Tobramycin vs. Gentamicin and Amikacin: Quantitative Toxicity Profile Comparison

A meta-analysis of clinical trials from 1975-1982 (n ≈ 10,000 patients) quantified adverse event frequencies. Tobramycin showed an average nephrotoxicity frequency of 12.9%, compared to 14.0% for gentamicin and 9.4% for amikacin. For cochlear toxicity, tobramycin had the lowest average frequency (6.1%), compared to gentamicin (8.3%) and amikacin (13.9%) [1]. A separate overview indicated that patients receiving tobramycin had a lower risk of nephrotoxicity than those given gentamicin, but a higher risk than those given netilmicin [2].

Nephrotoxicity Ototoxicity Aminoglycoside Safety

Tobramycin vs. Gentamicin: Significantly Longer Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter influencing dosing intervals. In a study comparing tobramycin and gentamicin against various clinical isolates, tobramycin exhibited a PAE ranging from 1.9 to 10.9 hours, which was often significantly longer than the PAE observed with gentamicin (1.0 to 7.5 hours) [1]. The PAE for tobramycin was concentration-dependent and observed across multiple bacterial species [2].

Pharmacodynamics Post-Antibiotic Effect Bactericidal Activity

Tobramycin Structural Differentiation: 3'-Deoxy Modification Enhances Potency vs. Kanamycin B

Tobramycin is chemically defined as 3'-deoxykanamycin B, differing from its parent compound by the absence of a hydroxyl group at the 3' position of the 2,6-diaminoglucose ring [1]. This single structural modification renders tobramycin more potent than kanamycins against Gram-negative bacteria, including certain resistant strains [2]. This is a clear example of how a minor structural change can significantly impact antimicrobial spectrum and potency.

Structure-Activity Relationship Aminoglycoside Chemistry Kanamycin B

Tobramycin A: Validated Applications in Cystic Fibrosis, Ophthalmic, and PK/PD Research


Cystic Fibrosis (CF) Research: Chronic Pseudomonas aeruginosa Lung Infection Models

Tobramycin is the reference standard for studying chronic *P. aeruginosa* infections in CF. Its potent anti-pseudomonal activity (MIC90 = 8 μg/mL) [1] and availability in specialized inhalation formulations (e.g., TOBI Podhaler dry powder) that achieve high lung deposition [2] make it essential for evaluating new therapeutics, studying biofilm eradication, and modeling PK/PD in the CF lung environment. Researchers should use tobramycin specifically, as alternative aminoglycosides exhibit higher MIC90 values (e.g., gentamicin 32 μg/mL) and lack the validated inhalation delivery systems [1].

Ophthalmic Research: Corneal Infection and Wound Healing Models

Fortified tobramycin ophthalmic solutions (13.5 mg/mL) demonstrate superior stability compared to gentamicin. A study showed tobramycin maintained antimicrobial potency for a full 4-week period, whereas gentamicin's potency decreased after 21 days [1]. This stability profile is crucial for long-term *in vivo* studies and for preparing extemporaneous formulations. Researchers should select tobramycin over gentamicin for ophthalmic applications requiring extended stability or consistent dosing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Extended-Interval Dosing Studies

Tobramycin's long post-antibiotic effect (PAE) of up to 10.9 hours, which is significantly longer than gentamicin's (up to 7.5 hours) [1], supports its use in extended-interval (once-daily) dosing models. This is a critical parameter for *in vivo* PK/PD studies aiming to optimize efficacy while minimizing nephrotoxicity. Researchers should use tobramycin for validating models of concentration-dependent killing and PAE, as its data are well-characterized and differentiate it from other aminoglycosides [2].

Aminoglycoside Resistance Mechanism Studies

Tobramycin serves as a key substrate for investigating AAC(6')-I aminoglycoside-modifying enzymes. Its unique susceptibility pattern—where some *P. aeruginosa* strains are resistant to tobramycin but susceptible to gentamicin and amikacin [1]—provides a valuable tool for dissecting resistance mechanisms and screening for novel enzyme inhibitors. This differential resistance profile makes tobramycin an essential control compound in studies of aminoglycoside-modifying enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tobramycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.